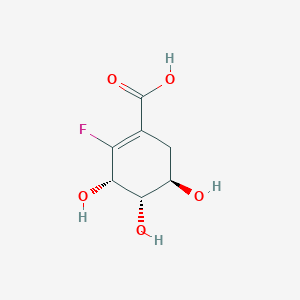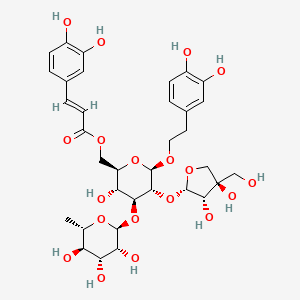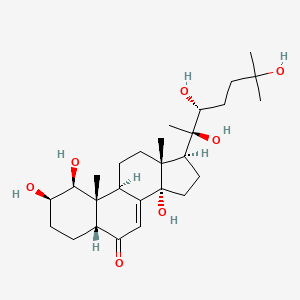![molecular formula C24H34O2 B1251634 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene CAS No. 61575-03-9](/img/structure/B1251634.png)
1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene
Vue d'ensemble
Description
1, 1'-[1, 12-Dodecanediylbis(oxy)]bisbenzene, also known as 1, 12-diphenoxydodecane, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. 1, 1'-[1, 12-Dodecanediylbis(oxy)]bisbenzene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1'-[1, 12-dodecanediylbis(oxy)]bisbenzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 1'-[1, 12-dodecanediylbis(oxy)]bisbenzene can be found in nuts. This makes 1, 1'-[1, 12-dodecanediylbis(oxy)]bisbenzene a potential biomarker for the consumption of this food product.
[(12-Phenoxydodecyl)oxy]benzene is an aromatic ether.
Applications De Recherche Scientifique
1. Antimicrobial Activity
1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene and its analogs have been explored for their antimicrobial properties. Specifically, 4,4'-[1,12-dodecanediyl(oxy)]bisbenzaldehyde, a closely related compound, showed promise against various Mycobacterium species, including drug-susceptible and multi-drug resistant Mycobacterium tuberculosis, Mycobacterium bovis, Mycobacterium ulcerans, and Mycobacterium avium subspecies. This compound demonstrated growth inhibition of M. tuberculosis in macrophages without significant cytotoxicity or genotoxicity (Cappoen et al., 2013).
2. Corrosion Inhibition
Compounds structurally related to this compound have been investigated for their role in corrosion inhibition. For instance, bis(1,2,4-triazolyl)dodecane, an analog, demonstrated significant corrosion inhibition for carbon steel in acidic environments. This effectiveness is attributed to the synergistic effects between chloride anions and quaternary ammonium ions, leading to a high protective efficiency against steel corrosion in acidic mediums (Chikh et al., 2005).
3. Material Science Applications
Related compounds have been utilized in material science, especially in the development of novel azomethines with potential applications in electronics. The study of azomethines derived from compounds like this compound revealed interesting thermal and mesomorphic behaviors, important for applications in liquid crystal displays and other electronic devices (Iwan et al., 2010).
4. Pharmaceutical Research
Compounds structurally similar to this compound have shown potential in pharmaceutical research. For example, N,N'-bis{2-[1,2-ethanediylbis(oxy-2,1-phenylene)]-1-(substituted carbonyl)ethenyl}benzamides, with a core structure resembling this compound, demonstrated significant in vivo anti-inflammatory activity. These findings highlight the potential of such compounds in developing new anti-inflammatory drugs (Girgis & Ellithey, 2006).
5. Catalysis and Chemical Reactions
The structural analogs of this compound have been studied for their role in catalysis. For instance, binuclear molybdenum and vanadium complexes derived from similar structures have been effectively used in the oxidation of alkenes and sulfides. These complexes demonstrate the potential of such compounds in facilitating various chemical reactions and industrial processes (Javadi et al., 2014), (Javadi et al., 2015).
Propriétés
Numéro CAS |
61575-03-9 |
|---|---|
Formule moléculaire |
C24H34O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
12-phenoxydodecoxybenzene |
InChI |
InChI=1S/C24H34O2/c1(3-5-7-15-21-25-23-17-11-9-12-18-23)2-4-6-8-16-22-26-24-19-13-10-14-20-24/h9-14,17-20H,1-8,15-16,21-22H2 |
Clé InChI |
MGDFXJZWAHCAMS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCCCOC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCCCCCCCCOC2=CC=CC=C2 |
| 61575-03-9 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


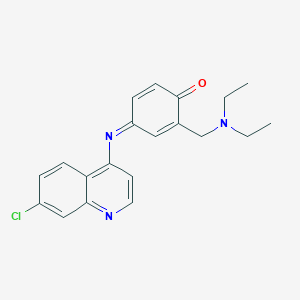
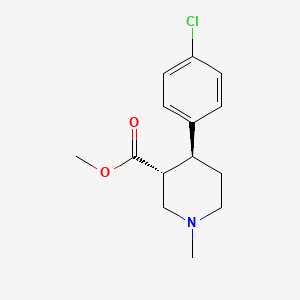
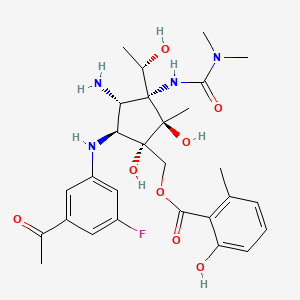

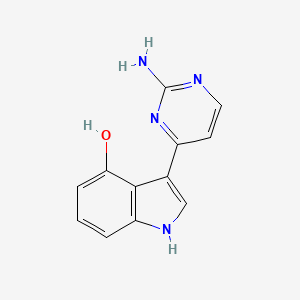
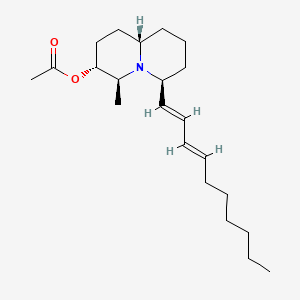
![(1R,4S,5S,9S,11R,14S,15R,16S,19R)-5,15,16-trihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B1251560.png)
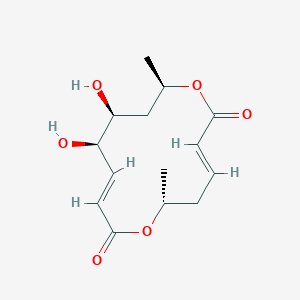
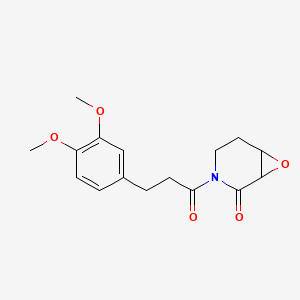
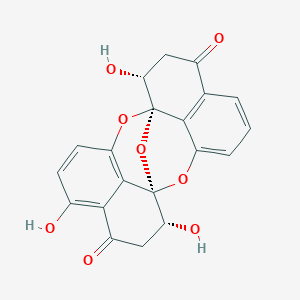
![13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1251569.png)
